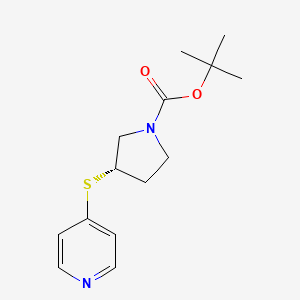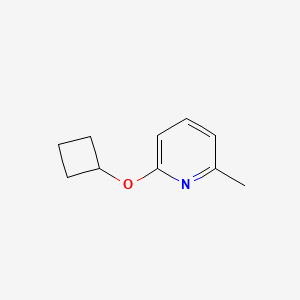
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is a complex organic compound that features a pyridine ring substituted with benzyloxy, difluoromethoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a difluoromethylation reaction using difluoromethylating agents.
Methylation: The methyl group is introduced through a methylation reaction using methylating agents such as methyl iodide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
化学反応の分析
Types of Reactions
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.
作用機序
The mechanism of action of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylphenyl)methanol
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylbenzylamine)
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridine)
Uniqueness
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is unique due to the presence of both benzyloxy and difluoromethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various research applications.
特性
分子式 |
C15H15F2NO3 |
|---|---|
分子量 |
295.28 g/mol |
IUPAC名 |
[4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C15H15F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-7,15,19H,8-9H2,1H3 |
InChIキー |
MGUPOJQZVPRPPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


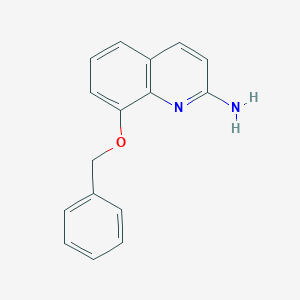
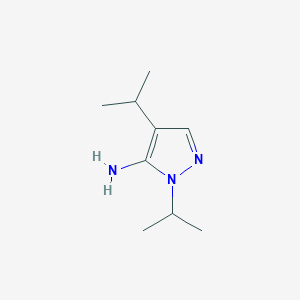

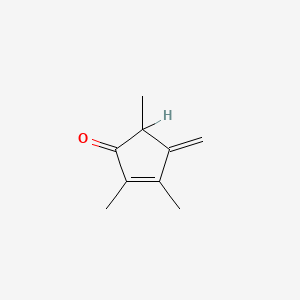
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
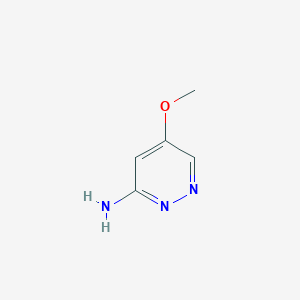
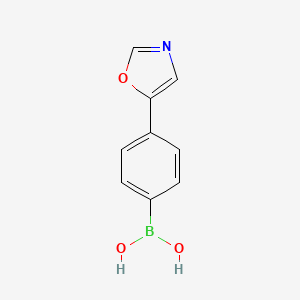
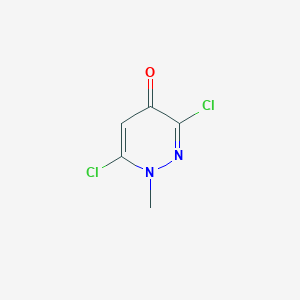

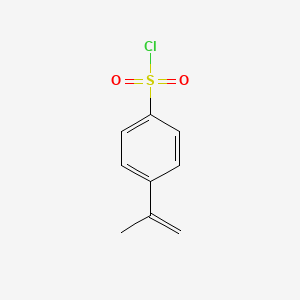
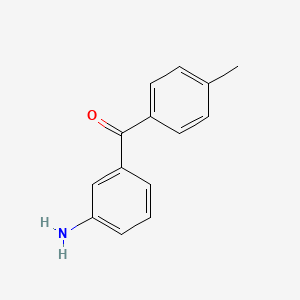
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
